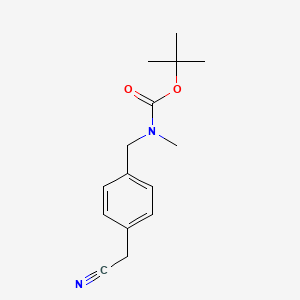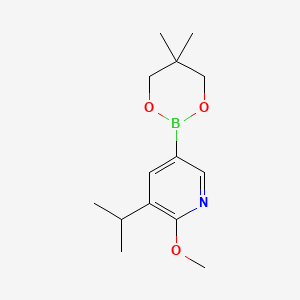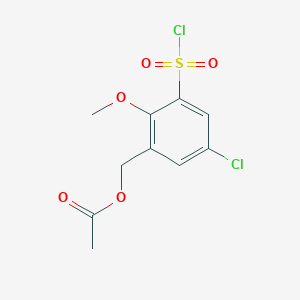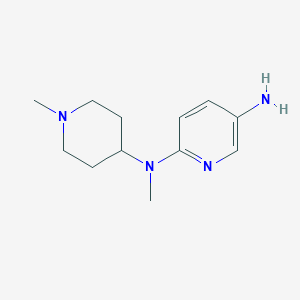
2-Allyl-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-5-chlorophenol is an organic compound belonging to the phenol family It is characterized by the presence of an allyl group (−CH2−CH=CH2) and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Allyl-5-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,5-dichlorophenol with allyl bromide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Allyl-5-chlorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese(III) acetylacetonate, vanadium oxide trichloride.
Substitution: Potassium carbonate, allyl bromide, dimethylformamide.
Addition: Palladium catalysts.
Major Products Formed:
Oxidation: Spiroacetal derivatives.
Substitution: Various substituted phenols.
Addition: Allylated products.
Aplicaciones Científicas De Investigación
2-Allyl-5-chlorophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Allyl-5-chlorophenol involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis . The allyl group enhances its reactivity, allowing it to interact with various biological molecules and pathways.
Comparación Con Compuestos Similares
2-Allylphenol: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenol: Lacks the allyl group, resulting in different reactivity and applications.
Uniqueness: 2-Allyl-5-chlorophenol is unique due to the presence of both an allyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
5-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 |
Clave InChI |
CWEMEMQGPCUERS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


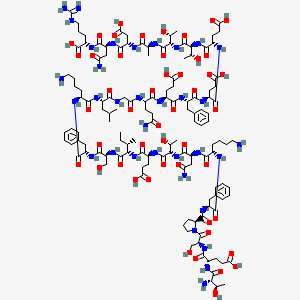
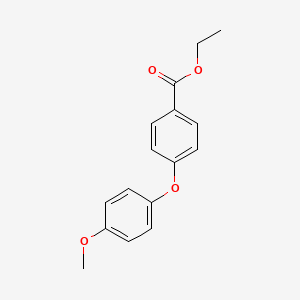


![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
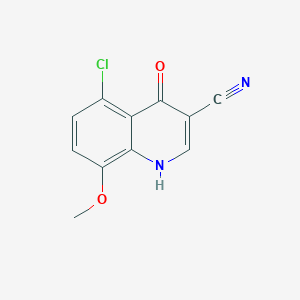
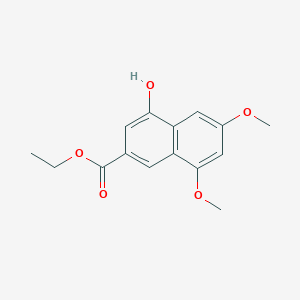
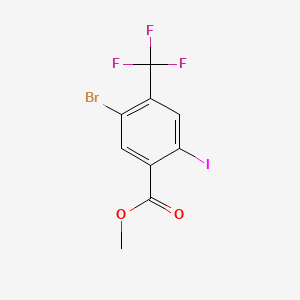
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
